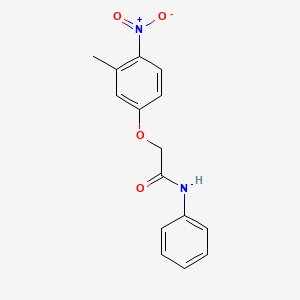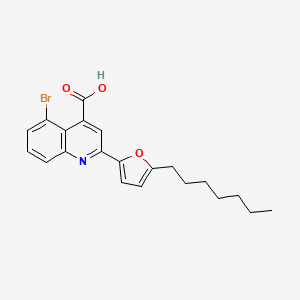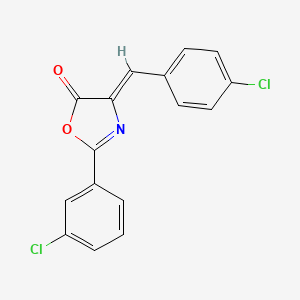![molecular formula C16H24N2O2 B6040032 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B6040032.png)
1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine, also known as EPPMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPPMP belongs to the class of piperazine derivatives and is commonly used as a precursor for the synthesis of other compounds.
Mécanisme D'action
1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine exerts its biological effects by interacting with various cellular targets. It has been found to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular signaling pathways. 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2. In addition, 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery system for the treatment of neurological disorders. However, one of the limitations of using 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine is its potential toxicity, which requires careful consideration when designing experiments.
Orientations Futures
There are several future directions for the research on 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine. One potential area of research is the development of 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine-based drug delivery systems for the treatment of neurological disorders. Another area of research is the investigation of the anticancer properties of 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine and its potential use as a chemotherapeutic agent. Additionally, the development of novel synthetic routes for 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine and its derivatives could lead to the discovery of new compounds with unique biological activities.
Méthodes De Synthèse
The synthesis of 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine involves the reaction between 2-ethylphenol and 4-methylpiperazine in the presence of propanoyl chloride. The reaction is carried out under controlled conditions and yields 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine as the final product.
Applications De Recherche Scientifique
1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. 1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
2-(2-ethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-14-7-5-6-8-15(14)20-13(2)16(19)18-11-9-17(3)10-12-18/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPBVDKZBDHZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6039949.png)
![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)

![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040002.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B6040015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)
![6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6040025.png)

![methyl 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6040041.png)